5-(isocyanatomethyl)-2H-1,3-benzodioxole chemical properties
5-(isocyanatomethyl)-2H-1,3-benzodioxole chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(Isocyanatomethyl)-2H-1,3-benzodioxole
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of reactive intermediates is paramount. Among these, isocyanates serve as powerful electrophilic building blocks for the construction of diverse molecular architectures. This guide provides a comprehensive technical overview of 5-(isocyanatomethyl)-2H-1,3-benzodioxole, also known as 3,4-methylenedioxybenzyl isocyanate. This compound uniquely combines the high reactivity of the isocyanate functional group with the well-recognized benzodioxole scaffold, a privileged structure in medicinal chemistry. Our objective is to furnish researchers, chemists, and drug development professionals with a detailed understanding of its chemical properties, reactivity, and practical applications, grounded in established scientific principles and experimental evidence.
Core Molecular Profile and Physicochemical Properties
5-(Isocyanatomethyl)-2H-1,3-benzodioxole is an aromatic organic compound featuring a benzene ring fused to a five-membered dioxole ring, with an isocyanatomethyl substituent.[1][2] This structure is the foundation of its chemical behavior, blending the aromaticity and electronic influence of the benzodioxole system with the potent electrophilicity of the isocyanate group.
The benzodioxole moiety, often referred to as a methylenedioxyphenyl (MDP) group, is a common structural motif in numerous natural products and pharmacologically active molecules. Its presence can influence metabolic stability, receptor binding, and overall pharmacokinetic properties.[3][4] The isocyanate group, with its R−N=C=O functionality, is a key reactive handle for forming stable covalent bonds with a wide array of nucleophiles.[5]
Below is a summary of its key physicochemical properties, essential for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 71217-46-4 | [1][6][7] |
| Molecular Formula | C₉H₇NO₃ | [1][7][8] |
| Molecular Weight | 177.16 g/mol | [1][7][8] |
| Appearance | Colorless to Yellow Liquid | [9] |
| IUPAC Name | 5-(isocyanatomethyl)-1,3-benzodioxole | [1][7] |
| Synonyms | 3,4-Methylenedioxybenzyl isocyanate, Piperonyl isocyanate | [1][6][10] |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN=C=O | [1][6][7] |
| InChI Key | RIUNOJGBBOBVDE-UHFFFAOYSA-N | [1][6][7] |
The Electrophilic Heart: Reactivity of the Isocyanate Group
The chemical utility of 5-(isocyanatomethyl)-2H-1,3-benzodioxole is dominated by the isocyanate functional group. The carbon atom in the -N=C=O group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This renders it susceptible to nucleophilic attack.[11] Isocyanates are, therefore, powerful reagents for forming stable linkages, most notably urethanes (carbamates) and ureas.
The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the isocyanate. This concerted process results in the formation of a new covalent bond.
Caption: Common synthetic routes to isocyanates.
Spectroscopic Characterization
Unambiguous characterization of 5-(isocyanatomethyl)-2H-1,3-benzodioxole is critical for confirming its identity and purity. Spectroscopic methods provide distinct fingerprints for its unique structure.
[12][13][14][15]* Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the range of 2250–2275 cm⁻¹ . Other expected signals include aromatic C-H stretching (>3000 cm⁻¹), C=C stretching (~1600 cm⁻¹), and characteristic C-O-C stretches of the dioxole ring. *[12] Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: The spectrum will show distinct signals for the three types of protons:
- Aromatic protons on the benzodioxole ring (typically 3H, appearing in the aromatic region ~6.7-7.0 ppm).
- Methylene protons of the dioxole ring (-O-CH₂-O-), appearing as a singlet around 5.9-6.1 ppm.
- Benzylic methylene protons adjacent to the isocyanate group (-CH₂-NCO), appearing as a singlet around 4.3-4.5 ppm.
- ¹³C NMR: Key signals would include:
- The isocyanate carbon (-N=C=O) around 120-130 ppm.
- Multiple signals for the aromatic carbons.
- The dioxole methylene carbon (-O-CH₂-O-) around 101 ppm.
- The benzylic methylene carbon (-CH₂-NCO) around 45-50 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 177.04). Common fragmentation patterns would involve the loss of the NCO group or cleavage at the benzylic position.
Safety, Handling, and Storage
As a highly reactive chemical, 5-(isocyanatomethyl)-2H-1,3-benzodioxole requires careful handling. The primary hazards are associated with the isocyanate group.
[9][16]| Hazard Category | Description | Precautionary Measures | | :--- | :--- | :--- | | Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |[9][17][18] Avoid direct contact and inhalation. Use only in a well-ventilated area or chemical fume hood. |[17][18][19] | Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. |[9][18] Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |[9][17] | Sensitization | May cause allergy, asthma symptoms, or breathing difficulties if inhaled. May cause an allergic skin reaction. |[9][16] Individuals with prior sensitivity to isocyanates should not handle this compound. Ensure adequate ventilation. |[16] | Reactivity | Reacts with water, alcohols, amines, and strong oxidizing agents. |[9][17] Store away from incompatible materials. Handle under anhydrous conditions. |[17]
Storage Protocol:
-
Condition: Store in a cool, dry, and well-ventilated area. *[17][19] Container: Keep container tightly closed and sealed. *[17] Atmosphere: Store under an inert gas (e.g., nitrogen) to protect from moisture. *[17] Incompatibilities: Segregate from water, alcohols, amines, bases, and strong oxidizing agents.
Experimental Protocol: Synthesis of an Aryl Urea Derivative
This protocol provides a self-validating system for synthesizing a urea derivative, a common application for this reagent. The causality behind each step is explained to ensure both success and safety.
Objective: To synthesize N-(4-methoxyphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea.
Reaction: 5-(isocyanatomethyl)-1,3-benzodioxole + p-Anisidine → N-(4-methoxyphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea
Materials & Reagents:
-
5-(isocyanatomethyl)-1,3-benzodioxole (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or Argon line
-
Syringes
Methodology:
-
System Preparation (Causality: Preventing Hydrolysis):
-
Dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of dry nitrogen or argon. This removes adsorbed water, which would otherwise consume the isocyanate.
-
-
Reagent Dissolution (Causality: Ensuring Homogeneous Reaction):
-
In the dried round-bottom flask under an inert atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.
-
-
Isocyanate Addition (Causality: Controlled Reaction):
-
Using a dry syringe, slowly add 5-(isocyanatomethyl)-1,3-benzodioxole (1.0 eq) to the stirred solution of p-anisidine at room temperature. The reaction is often exothermic; for larger scales, an ice bath may be necessary to maintain control. Slow addition prevents localized heating and potential side reactions.
-
-
Reaction Monitoring (Causality: Verifying Completion):
-
Allow the reaction to stir at room temperature. The reaction is typically rapid. Monitor its progress using Thin Layer Chromatography (TLC), checking for the consumption of the starting materials. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the limiting reagent confirms completion.
-
-
Product Isolation (Causality: Purification):
-
Upon completion, the urea product often precipitates from the non-polar solvent (DCM). If so, collect the solid product by vacuum filtration.
-
If the product remains in solution, concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification and Validation (Causality: Ensuring Purity):
-
Wash the collected solid with a small amount of cold solvent (e.g., DCM or diethyl ether) to remove any unreacted starting materials.
-
Dry the purified solid under vacuum.
-
Validate the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the data to expected values. The IR spectrum should show the disappearance of the sharp isocyanate peak (~2270 cm⁻¹) and the appearance of a urea carbonyl stretch (~1640 cm⁻¹).
-
References
-
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-
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-
Isocyanate - Wikipedia. Wikipedia. [Link]
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. [Link]
-
Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. [Link]
-
Organic Chemistry/Isocyanate. Wikibooks. [Link]
-
1.2.1 - Isocyanate Reactions. Poliuretanos. [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Reactions of CO2 with Amines. University of Porto Institutional Repository. [Link]
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THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Science Publishing. [Link]
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5-(Isocyanatomethyl)-1,3-benzodioxole, 97%, Thermo Scientific 250 mg. Fisher Scientific. [Link]
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SAFETY DATA SHEET - 5-(Isocyanatomethyl)-1,3-benzodioxole. Fisher Scientific. [Link]
-
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-
Understanding 5-Methyl-1,3-benzodioxole: Synthesis, Properties, and Applications in Chemical Intermediates. LinkedIn. [Link]
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-
NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]
-
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-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
How To Get Isocyanate? ACS Omega. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment. [Link]
-
1,3-Benzodioxole - Wikipedia. Wikipedia. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5. YouTube. [Link]
- Synthetic method of piperonal.
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
-
1,3-Benzodioxole. NIST WebBook. [Link]
-
Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Cheméo. [Link]
-
Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]
-
Unit 14 PDF. Scribd. [Link]
-
1,3-Benzodioxole, 5-propyl-. NIST WebBook. [Link]
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Urea-Based Kinase Inhibitor
